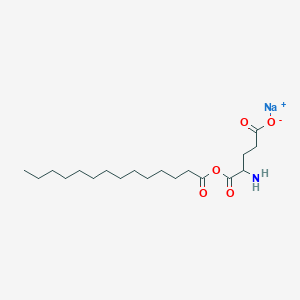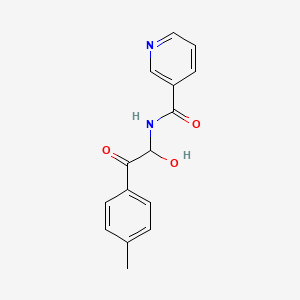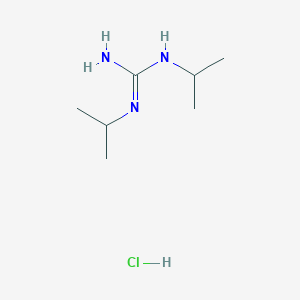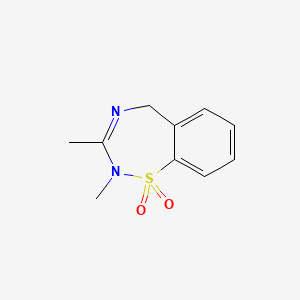![molecular formula C20H23Cl2N3O2 B14669673 Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- CAS No. 40136-92-3](/img/structure/B14669673.png)
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors. This particular compound is notable for its complex structure, which includes a benzoic acid moiety and a bis(2-chloropropyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- typically involves a multi-step process. One common method starts with the diazotization of 4-amino-2-methylbenzoic acid, followed by coupling with bis(2-chloropropyl)amine. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with handling diazonium salts and chlorinated amines.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloropropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms in the chloropropyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo dye chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized as a dye and pigment in various industrial applications, including textiles and plastics.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- involves its interaction with molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological molecules. The bis(2-chloropropyl)amino group can participate in alkylation reactions, potentially modifying proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-[[4-[bis(2-chloropropyl)amino]phenyl]azo]-: Similar structure but with different substitution patterns.
Benzoic acid, 2-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]azo]-: Similar but with ethyl groups instead of propyl groups.
Uniqueness
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- is unique due to its specific substitution pattern and the presence of both azo and bis(2-chloropropyl)amino groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
40136-92-3 |
|---|---|
Molecular Formula |
C20H23Cl2N3O2 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-13-10-16(25(11-14(2)21)12-15(3)22)8-9-18(13)23-24-19-7-5-4-6-17(19)20(26)27/h4-10,14-15H,11-12H2,1-3H3,(H,26,27) |
InChI Key |
JQPLQOXRRNSXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(C)Cl)CC(C)Cl)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
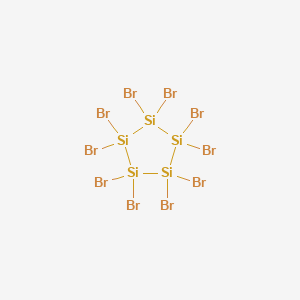
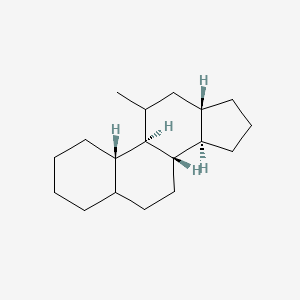
silane](/img/structure/B14669618.png)
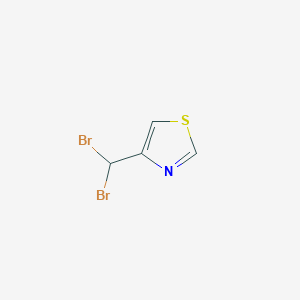
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
